叔丁氧羰基氨基-茚满-2-基-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

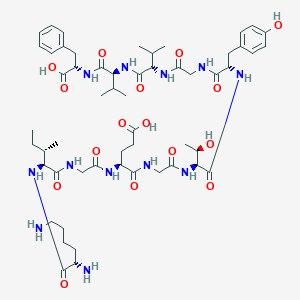

Tert-butoxycarbonylamino-indan-2-yl-acetic acid is a compound that falls within the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are widely used in the field of organic synthesis, particularly in the synthesis of peptides and other amine-containing molecules, due to their ability to protect the amine group during chemical reactions.

Synthesis Analysis

The synthesis of tert-butoxycarbonyl-protected compounds, such as tert-butoxycarbonylamino-indan-2-yl-acetic acid, often involves the use of tert-butyl aminocarbonate, which can acylate amines in both organic and aqueous solutions . A practical synthesis method has been developed for a structurally similar compound, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, which demonstrates the versatility and regioselectivity of the tert-butoxycarbonyl group in the synthesis of complex molecules .

Molecular Structure Analysis

The tert-butoxycarbonyl group is known to have a significant effect on the molecular structure of the compounds it is attached to. For instance, the presence of tert-butylaminoxyl groups in alpha-substituted acetic acids has been shown to influence the acid-dissociation equilibria due to the electron-withdrawing character of the aminoxyl group . This effect is crucial in understanding the behavior of tert-butoxycarbonylamino-indan-2-yl-acetic acid under different chemical environments.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions but can be removed under acidic conditions when necessary. The synthesis of related compounds, such as 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcases the reactivity of tert-butoxycarbonyl-protected intermediates in the formation of more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonylamino-indan-2-yl-acetic acid can be inferred from the properties of similar Boc-protected compounds. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate reveals insights into the stability and reactivity of the Boc group when attached to amino acids with different side chains . Additionally, the synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane demonstrates the Boc group's utility in preparing chelating agents for lanthanide ions, which can be used in molecular imaging . These studies highlight the versatility and importance of Boc-protected compounds in various chemical applications.

科学研究应用

聚对苯二甲酸乙二醇酯 (PET) 的化学回收

对 PET(一种常见塑料材料)的化学回收研究可以提供对反应机理和方法的见解,这些机理和方法可能与复杂有机化合物(包括叔丁氧羰基氨基-茚满-2-基-乙酸)的分解或合成有关。水解过程(在碱性或酸性环境中)是从聚合物中回收纯单体的关键方法,这可能类似于与改性或合成具有特定官能团或结构的有机化合物相关的过程 (Karayannidis & Achilias, 2007)。

植物中萜类生物合成代谢工程

植物中萜类的代谢工程突出了通过操纵生物合成途径来改变特定化合物产生的方法,这可能与叔丁氧羰基氨基-茚满-2-基-乙酸的研究有关。了解如何通过遗传和生化操作影响具有各种生物活性的化合物的产生,可以为类似化合物的合成或改性研究提供模型 (Aharoni 等,2006)。

酸性溶液中的有机缓蚀剂

使用有机缓蚀剂来保护酸性溶液中的金属证明了具有特定官能团的有机化合物的重要性,这些官能团可能包括类似于叔丁氧羰基氨基-茚满-2-基-乙酸的结构。这些缓蚀剂通常含有杂原子(O、S、N、P)和 π 电子,表明具有特定结构特征的有机化合物有可能与金属表面或溶液中的离子相互作用。这一研究领域可以提供对有机化合物在工业过程中的应用及其与其他材料相互作用的见解 (Goyal 等,2018)。

未来方向

属性

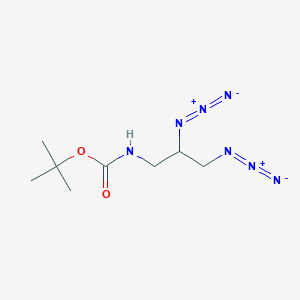

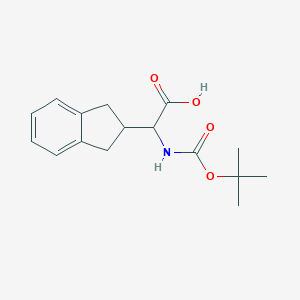

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHRDDQOOBPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619757 |

Source

|

| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butoxycarbonylamino-indan-2-YL-acetic acid | |

CAS RN |

155172-73-9 |

Source

|

| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。